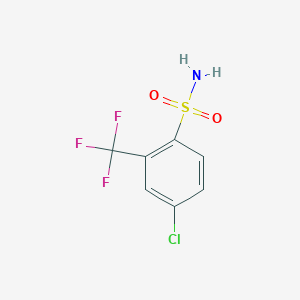

4-Chloro-2-(trifluoromethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

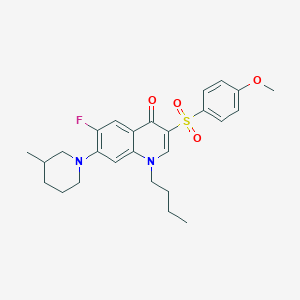

4-Chloro-2-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C7H5ClF3NO2S . It has a molecular weight of 259.64 . The compound is also known by its IUPAC name, 2-chloro-4-(trifluoromethyl)benzenesulfonamide .

Molecular Structure Analysis

The InChI code for 4-Chloro-2-(trifluoromethyl)benzenesulfonamide is 1S/C7H5ClF3NO2S/c8-5-3-4(7(9,10)11)1-2-6(5)15(12,13)14/h1-3H,(H2,12,13,14) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis

The melting point of 4-Chloro-2-(trifluoromethyl)benzenesulfonamide is between 169-171°C .Wissenschaftliche Forschungsanwendungen

Therapeutic Research

In the realm of therapeutic applications, derivatives of 4-chloro-2-(trifluoromethyl)benzenesulfonamide have been synthesized and studied for their anti-HIV activity. One particular derivative showed promising results, opening doors for further exploration of these compounds in antiviral therapy (Pomarnacka, 2007).

Chemical Sensing and Bioimaging

The compound's derivatives have also found applications in chemical sensing and bioimaging. For instance, a derivative was developed as a colorimetric and fluorescence probe for the selective detection of Sn2+ ions in an aqueous solution. The probe's unique sensing mechanism and its applications in bioimaging, particularly in distinguishing Sn2+ in cancer cells from normal live cells, highlight the versatility of 4-chloro-2-(trifluoromethyl)benzenesulfonamide in analytical chemistry (Ravichandiran et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-Chloro-2-(trifluoromethyl)benzenesulfonamide is human carbonic anhydrase B . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.

Mode of Action

4-Chloro-2-(trifluoromethyl)benzenesulfonamide acts as an inhibitor of its target enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons. This inhibition disrupts the normal functioning of the enzyme, leading to changes in the pH balance within cells and tissues.

Result of Action

The inhibition of carbonic anhydrase B by 4-Chloro-2-(trifluoromethyl)benzenesulfonamide can lead to a variety of cellular effects. Most notably, it can disrupt the balance of carbon dioxide and bicarbonate in cells, leading to changes in intracellular pH. This can affect numerous cellular processes, potentially leading to cell death in certain contexts .

Eigenschaften

IUPAC Name |

4-chloro-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10)11/h1-3H,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METGLOFBFMWSPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(trifluoromethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-N-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2895018.png)

![methyl 5-(((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)methyl)furan-2-carboxylate](/img/structure/B2895025.png)

![8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2895038.png)